2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by its fused pyridine and pyrimidine rings, with chlorine atoms substituted at the 2nd and 7th positions
Mechanism of Action
Mode of Action
Preliminary experimental investigation suggests a radical mechanistic pathway for its transformations . More detailed studies are required to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It has been used to synthesize diversely orchestrated 3-ars/arse derivatives in high yields (up to 95%) . This suggests that it may play a role in the chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones .
Result of Action
It’s known that the compound can be used for proteomics research , suggesting it may have some influence at the molecular level. More research is needed to fully understand the results of its action.
Biochemical Analysis
Biochemical Properties
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Caspase 8 and BAX, increasing their activity, while decreasing the activity of Bcl2 in treated cells . These interactions suggest that this compound may play a role in apoptotic pathways, influencing cell death and survival mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on the activity of Caspase 8 and BAX, as well as its inhibitory effect on Bcl2, highlights its potential role in regulating apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to increase the activity of pro-apoptotic proteins such as Caspase 8 and BAX, while decreasing the activity of the anti-apoptotic protein Bcl2 . These interactions suggest that the compound may function as an apoptosis inducer, promoting cell death in cancerous cells. Additionally, the compound’s ability to cause cell cycle arrest at the G1/S phase further supports its role in inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, suggesting its potential for long-term applications in biochemical research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit cell proliferation without causing significant toxicity At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cell proliferation The compound’s impact on metabolic flux and metabolite levels suggests that it may influence cellular metabolism, further supporting its potential role in cancer therapy
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound is likely transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with diethyl malonate, followed by chlorination. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process can be summarized as follows:
Condensation Reaction: 2-aminopyridine is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the intermediate pyridopyrimidinone.
Chlorination: The intermediate is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at the 2nd and 7th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride, potassium carbonate, and tetrabutylammonium bromide are commonly used in substitution reactions.
Chalcogenation: Iodine is used as a catalyst under mild conditions for chalcogenation reactions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chalcogenation Products: 3-ArS/ArSe derivatives with high yields (up to 95%) under mild conditions.
Scientific Research Applications
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, including anticancer, antimicrobial, and antiviral drugs.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: The parent compound without chlorine substitutions.
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: Compounds with different substituents at the 2nd and 7th positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties .
Properties
IUPAC Name |
2,7-dichloropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUDDGZNPQEOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427936 | |
Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278614-91-8 | |
Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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